2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide
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Overview
Description
Preparation Methods
The synthesis of 2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide involves several steps. One common synthetic route includes the reaction of a nitrile group with hydroxylamine hydrochloride under specific conditions . The process typically involves the use of a manganese-based free radical oxidative method under microwave irradiation . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Chemical Reactions Analysis
2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine hydrochloride and manganese-based catalysts . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been studied for its potential antiparasitic properties, particularly against Leishmania spp . In medicine, it is being explored for its potential therapeutic applications, including its role in proteomics research. Additionally, it has industrial applications in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. It is known to catalyze the conversion of amidoximes and oximes to nitric oxide (NO), which has vasodilatory effects and impacts cardiovascular function. This biochemical pathway contributes to the release of NO, which decreases arterial pressure and thrombi formation.
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-9(14)6-7-2-4-8(5-3-7)10(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
KKBIDDVZLNQYGE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
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